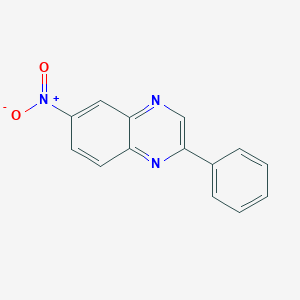

6-Nitro-2-fenilquinoxalina

Descripción general

Descripción

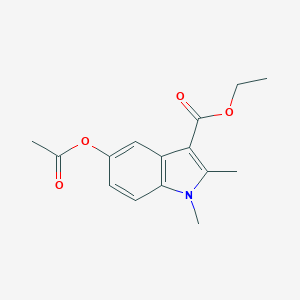

6-Nitro-2-phenylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry

Aplicaciones Científicas De Investigación

6-Nitro-2-phenylquinoxaline has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

6-Nitro-2-phenylquinoxaline, a derivative of quinoxaline, has been found to exhibit inhibitory activity against acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission at the neuromuscular junction. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged cholinergic effects .

Mode of Action

The compound interacts with its target, AChE, by binding to it and inhibiting its activity . This interaction results in the accumulation of acetylcholine in the synaptic cleft, leading to prolonged signal transmission at cholinergic synapses

Biochemical Pathways

The primary biochemical pathway affected by 6-Nitro-2-phenylquinoxaline is the cholinergic pathway. By inhibiting AChE, the compound affects the metabolism of acetylcholine, leading to its accumulation in the synaptic cleft. This results in prolonged signal transmission at cholinergic synapses .

Pharmacokinetics

It’s worth noting that the compound has been found to exhibit promising predicted drug-likeness and blood–brain barrier (bbb) permeation , suggesting that it may have good bioavailability.

Result of Action

The primary molecular effect of 6-Nitro-2-phenylquinoxaline’s action is the inhibition of AChE, leading to an accumulation of acetylcholine in the synaptic cleft . This results in prolonged signal transmission at cholinergic synapses. The cellular effects of this action would depend on the specific cell types and tissues involved, but could include prolonged muscle contraction or increased glandular secretion.

Análisis Bioquímico

Biochemical Properties

6-Nitro-2-phenylquinoxaline has been found to exhibit potent inhibitory activity against acetylcholinesterase (AChE) with IC 50 values of 0.077 to 50.080 µM . This suggests that it interacts with the enzyme acetylcholinesterase, potentially influencing the breakdown of acetylcholine in the body .

Cellular Effects

The cellular effects of 6-Nitro-2-phenylquinoxaline are not fully understood. It has been observed that quinoxaline derivatives, including 6-Nitro-2-phenylquinoxaline, show no cytotoxicity in the human neuroblastoma cell line (SHSY5Y) .

Molecular Mechanism

The exact molecular mechanism of 6-Nitro-2-phenylquinoxaline is not yet fully understood. It is known that quinoxalines can inhibit the formation of prostaglandins by inhibiting cyclooxygenase (COX) . This suggests that 6-Nitro-2-phenylquinoxaline may exert its effects at the molecular level through similar mechanisms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-2-phenylquinoxaline typically involves the condensation of 1,2-diaminobenzene with 2-nitrobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of 6-Nitro-2-phenylquinoxaline follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 6-Nitro-2-phenylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

Substitution: Concentrated nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products:

Reduction: 6-Amino-2-phenylquinoxaline.

Substitution: 6-Nitro-2-(substituted phenyl)quinoxaline derivatives.

Comparación Con Compuestos Similares

Quinoxaline: The parent compound, lacking the nitro and phenyl groups.

2-Phenylquinoxaline: Similar structure but without the nitro group.

6-Amino-2-phenylquinoxaline: The reduced form of 6-Nitro-2-phenylquinoxaline.

Uniqueness: 6-Nitro-2-phenylquinoxaline is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical reactivity and biological activity. The nitro group enhances its potential as an enzyme inhibitor and its ability to undergo further chemical modifications .

Propiedades

IUPAC Name |

6-nitro-2-phenylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2/c18-17(19)11-6-7-12-13(8-11)15-9-14(16-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCVIJFCPOXHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355814 | |

| Record name | 6-nitro-2-phenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71896-99-6 | |

| Record name | 6-nitro-2-phenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is interesting about the molecular structure of 3-Ferrocenyl-6-nitro-2-phenylquinoxaline?

A1: 3-Ferrocenyl-6-nitro-2-phenylquinoxaline molecules are capable of forming unique centrosymmetric dimers. This dimerization occurs through a combination of C-H…O hydrogen bonds and π-π stacking interactions []. These dimers further arrange themselves in a pseudo-CsCl structure, showcasing interesting packing behavior within the crystal lattice [].

Q2: Can you describe a method for synthesizing 6-Nitro-2-phenylquinoxaline?

A2: Yes, one method involves the condensation reaction of 3,4-diaminonitrobenzene with α-methylsulfinylacetophenone []. This reaction specifically yields the 6-nitro isomer of 2-phenylquinoxaline [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B183298.png)

![1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B183308.png)

![Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine](/img/structure/B183311.png)

![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B183312.png)